3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE
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Overview
Description
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is a complex organic compound characterized by the presence of a sulfonyl hydrazone group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE typically involves the reaction of 4-methylbenzoic acid with a suitable hydrazine derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is then sulfonylated using 4-methylbenzenesulfonyl chloride. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfone derivatives.
Reduction: Reduced hydrazone derivatives.
Substitution: Substituted sulfonyl hydrazones.
Scientific Research Applications
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl benzoate
- 4-Methylphenyl sulfonyl hydrazone
- 4-Methylbenzenesulfonyl chloride
Uniqueness
3-({(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}METHYL)PHENYL 4-METHYLBENZOATE is unique due to the combination of its sulfonyl hydrazone and benzoate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-6-10-19(11-7-16)22(25)28-20-5-3-4-18(14-20)15-23-24-29(26,27)21-12-8-17(2)9-13-21/h3-15,24H,1-2H3/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMYKYZQIJZFCF-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=NNS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=N/NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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